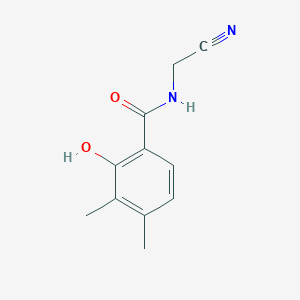

N-(Cyanomethyl)-2-hydroxy-3,4-dimethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

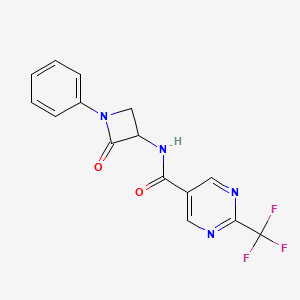

The molecular structure of a compound like “N-(Cyanomethyl)-2-hydroxy-3,4-dimethylbenzamide” would likely be complex due to the presence of multiple functional groups. Unfortunately, without specific data or a structural diagram, it’s difficult to provide a detailed analysis .

Chemical Reactions Analysis

Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “N-(Cyanomethyl)-2-hydroxy-3,4-dimethylbenzamide” would depend on its specific structure. Nanomaterials, for example, have unique properties that can change significantly when they are reduced to the nanoscale .

Scientific Research Applications

Reaction Characteristics and Formation

- N-(Cyanomethyl)-2-hydroxy-3,4-dimethylbenzamide and related compounds demonstrate interesting reactivity characteristics. For example, Mukaiyama and Yamaguchi (1966) studied the reactions of N,N-dimethylbenzamide diethylmercaptole, a related compound, with various reactants, yielding α-dimethylaminobenzylidene derivatives and heterocyclic compounds like 2-phenylimidazoline, 2-phenyloxazoline, and 2,5-diphenyl-1,3,4-oxadiazole (Mukaiyama & Yamaguchi, 1966).

Metabolism and Conversion

- Studies on the metabolic conversion of similar N-methylbenzamides to N-(hydroxymethyl) compounds provide insight into the stability and metabolic pathways of these compounds. Ross et al. (1983) found that N-(Hydroxymethyl)-benzamide is a major metabolite of N-methylbenzamide, indicating potential metabolic pathways for related benzamide compounds (Ross et al., 1983).

Cyclization Reactions

- Zhou et al. (2015) developed a metal-free hydroxyalkylation-initiated radical cyclization of N-allylbenzamide, leading to the formation of 4-substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives. This study showcases the potential for complex cyclization reactions involving similar benzamide structures (Zhou et al., 2015).

Structural and Functional Analysis

- The synthesis and characterization of related compounds, like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, can offer insights into the structure and potential applications of N-(Cyanomethyl)-2-hydroxy-3,4-dimethylbenzamide. Al Mamari and Al Lawati (2019) provided a detailed characterization of this compound, highlighting its potential in metal-catalyzed C–H bond functionalization reactions (Al Mamari & Al Lawati, 2019).

Synthesis Improvements and Functionalization

- Xue (2013) reported two improvement approaches for the synthesis of a related compound, 2-amino-5-cyano-N,3-dimethylbenzamide, using alternative reagents and conditions. This study provides a framework for potential improvements in the synthesis of N-(Cyanomethyl)-2-hydroxy-3,4-dimethylbenzamide (Xue, 2013).

Mechanism of Action

The mechanism of action of a compound like “N-(Cyanomethyl)-2-hydroxy-3,4-dimethylbenzamide” would depend on its specific structure and the context in which it’s being used. For example, some cyanomethyl compounds have been found to induce systemic acquired resistance (SAR) in plants, making them more resistant to disease .

Safety and Hazards

Future Directions

The future directions for research into a compound like “N-(Cyanomethyl)-2-hydroxy-3,4-dimethylbenzamide” would depend on its specific properties and potential applications. For example, if it has properties similar to other cyanomethyl compounds, it could potentially be used in agriculture to induce disease resistance in plants .

properties

IUPAC Name |

N-(cyanomethyl)-2-hydroxy-3,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-7-3-4-9(10(14)8(7)2)11(15)13-6-5-12/h3-4,14H,6H2,1-2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWUXQDWIPVSFHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)NCC#N)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Oxo-2-[(7Z)-3-thiophen-2-yl-7-(thiophen-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2952700.png)

![N-(2,4-dimethylphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2952702.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2952707.png)

![4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2952709.png)

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2952712.png)

![7-(4-Ethylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2952717.png)

![Methyl 2-(2-(thiophen-2-yl)quinoline-4-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2952718.png)

![2-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2952721.png)